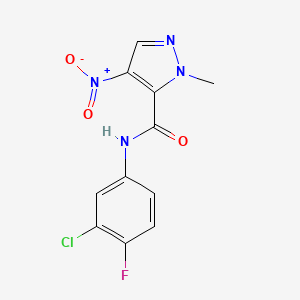![molecular formula C17H17ClO5 B15002481 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine](/img/structure/B15002481.png)
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine is a complex organic compound with a unique structure that includes a benzodioxine core substituted with a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxyphenol with chloromethyl methyl ether to form the corresponding chloromethyl ether. This intermediate is then reacted with 4H-1,3-benzodioxine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxindole
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine stands out due to its unique combination of a benzodioxine core with a chlorinated phenoxy group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H17ClO5 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine |
InChI |
InChI=1S/C17H17ClO5/c1-19-14-4-3-5-15(20-2)17(14)22-9-12-7-13(18)6-11-8-21-10-23-16(11)12/h3-7H,8-10H2,1-2H3 |
InChI Key |
FSCSXZQJLHHMAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC2=CC(=CC3=C2OCOC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15002416.png)
![2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B15002420.png)
![1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B15002435.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002443.png)

![1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B15002458.png)
![4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide](/img/structure/B15002462.png)
![N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B15002468.png)
![4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002469.png)
![N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)
![3-methoxy-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B15002472.png)
![2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline](/img/structure/B15002482.png)
![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate](/img/structure/B15002495.png)
